molecular formula C10H12ClN3O2 B1383312 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride CAS No. 1803570-75-3

2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Cat. No. B1383312
M. Wt: 241.67 g/mol
InChI Key: FBLFNRUJUPKWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride” is a compound that contains a benzodiazole ring, which is a type of heterocyclic compound . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring, an amino group, and a propanoic acid group . The InChI code for a similar compound, 2-amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol dihydrochloride, is 1S/C11H15N3O.2ClH/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14;;/h2-5,8,15H,6-7,12H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of a similar compound, 2-amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol dihydrochloride, is 278.18 .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of various chemical structures. For instance, Chernyshev et al. (2010) described the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, indicating the potential of such compounds in creating new chemical entities (Chernyshev, Chernysheva, & Starikova, 2010).
  • Mickevičius et al. (2013) synthesized β-amino acids and their derivatives, demonstrating the compound's role in developing molecules with potential biological activities (Mickevičius, Voskienė, Jonuškienė, Kolosej, Šiugždaitė, Venskutonis, Kazernavičiūtė, Brazienė, & Jakienė, 2013).

Biological and Pharmaceutical Research

Material Science and Corrosion Inhibition

properties

IUPAC Name

2-amino-3-(benzimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-7(10(14)15)5-13-6-12-8-3-1-2-4-9(8)13;/h1-4,6-7H,5,11H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLFNRUJUPKWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
Reactant of Route 2
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
Reactant of Route 3
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
Reactant of Route 4
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
Reactant of Route 5
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
Reactant of Route 6
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

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